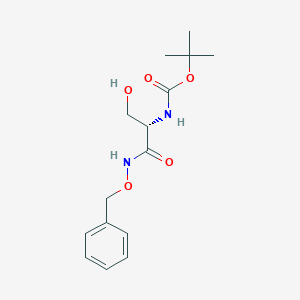

![molecular formula C16H26O4 B023890 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone CAS No. 945426-70-0](/img/structure/B23890.png)

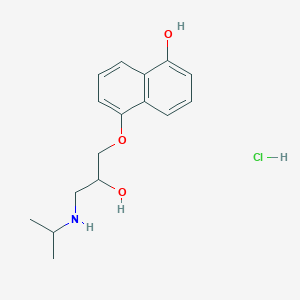

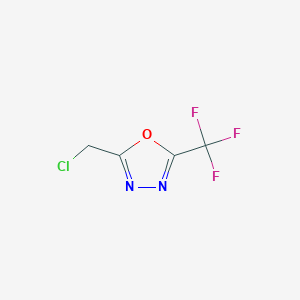

1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic compounds characterized by a specific arrangement of carbon, hydrogen, oxygen, and sometimes other atoms, showcasing a variety of physical and chemical properties important for various scientific research applications.

Synthesis Analysis

The synthesis of related cyclohexenyl compounds involves reactions such as acetylation, where an acetyl group is introduced to a molecule, and condensation processes. For instance, cyclohexanol derivatives are synthesized through acetylation and characterized by spectroscopic methods, including X-ray crystallography, which determines their crystal structure (Mantelingu et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray crystallography, revealing aspects like the chair conformation of the cyclohexane ring and specific intermolecular hydrogen bonds, which play a critical role in determining the physical and chemical properties of the compound (Furusaki et al., 1972).

Chemical Reactions and Properties

Compounds with similar structures participate in a variety of chemical reactions, including condensation reactions that form complex molecular structures with multiple functional groups. These reactions are essential for modifying the compound to achieve desired physical and chemical properties for specific applications (Wei et al., 2011).

Scientific Research Applications

Chemical Separation and Solvent Properties

The work by Domańska et al. (2016) focuses on the separation capabilities of ionic liquids, highlighting the importance of understanding solvent properties and interactions in chemical separations. Although not directly related, it underscores the potential for studying complex compounds like the one for their solvent or separation capabilities, especially in extracting specific compounds or facilitating reactions (Domańska, Wlazło, & Karpińska, 2016).

Oxidation Reactions and Industrial Applications

Abutaleb and Ali (2021) review the oxidation of cyclohexane, a reaction of industrial significance for producing key intermediates for nylon production. This highlights the interest in understanding and optimizing reactions of cyclic compounds, which could be related to studying the reactivity and applications of the target compound in industrial chemistry or material science (Abutaleb & Ali, 2021).

Catalysis and Chemical Synthesis

Cao et al. (2018) discuss the selective catalytic oxidation of cyclohexene, presenting insights into the potential for compounds to act as catalysts or substrates in chemical syntheses. This could suggest areas of research into the catalytic properties or reactivity of 1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone in creating valuable chemical intermediates (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).

Biofuel Production and Properties

Ndaba, Chiyanzu, and Marx (2015) explore the routes for producing butanol, a biofuel, highlighting the evolving interest in bio-based chemicals and fuels. This indicates a broader research interest in compounds that can be derived from or are related to biofuel precursors, production processes, or optimization, potentially including the study of the compound (Ndaba, Chiyanzu, & Marx, 2015).

properties

IUPAC Name |

[3-(3-methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-10(19-6)9-13(18)15-11(2)14(20-12(3)17)7-8-16(15,4)5/h10,14H,7-9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMNIZXYQAHBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1OC(=O)C)(C)C)C(=O)CC(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587835 |

Source

|

| Record name | 3-(3-Methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone | |

CAS RN |

945426-70-0 |

Source

|

| Record name | 3-(3-Methoxybutanoyl)-2,4,4-trimethylcyclohex-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)